molecular formula C9H6N4O B1286937 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile CAS No. 1016521-87-1

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile

Cat. No.: B1286937
CAS No.: 1016521-87-1
M. Wt: 186.17 g/mol
InChI Key: NBSLHZOUTRJQPP-UHFFFAOYSA-N
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Description

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile is a heterocyclic compound that contains an oxadiazole ring fused with a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-cyanobenzohydrazide with an appropriate nitrile oxide under controlled conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-(5-Amino-1,2,4-oxadiazol-2-yl)benzonitrile
  • 3-(5-Amino-1,3,4-thiadiazol-2-yl)benzonitrile
  • 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzamide

Comparison:

Properties

IUPAC Name

3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O/c10-5-6-2-1-3-7(4-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSLHZOUTRJQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NN=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602672
Record name 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016521-87-1
Record name 3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Amino-1,3,4-oxadiazol-2-yl)benzonitrile
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